Carvedilol impurity. A new degradation product in Carvedilol tablets.
N-Benzylcarvedilol
CAS No.: 72955-94-3
Cat. No.: VC21339422
Molecular Formula: C31H32N2O4
Molecular Weight: 496.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72955-94-3 |
---|---|
Molecular Formula | C31H32N2O4 |
Molecular Weight | 496.6 g/mol |
IUPAC Name | 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Standard InChI | InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3 |
Standard InChI Key | FFZGDNBZNMTOCK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Canonical SMILES | COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Appearance | Off-White Solid |
Melting Point | 41-43°C |
Chemical Structure and Properties
Molecular Information
N-Benzylcarvedilol possesses distinct chemical properties that differentiate it from carvedilol while maintaining structural similarities. The compound's key molecular characteristics are summarized in the following table:
The molecular structure features several key functional groups, including a benzyl group attached to the nitrogen atom, a carbazole moiety, a methoxyphenoxy group, and a central β-amino alcohol functionality. These structural elements contribute to its physicochemical properties and its role in pharmaceutical synthesis.
Structural Characteristics
N-Benzylcarvedilol contains three principal subunits that define its structure: the carbazole moiety, the catechol (methoxyphenoxy) segment, and the linker chain containing the β-amino alcohol functionality with the distinctive benzyl group attachment . This benzyl group represents the key structural difference from carvedilol and is strategically important in the synthetic pathway of carvedilol production.
The compound's structure contains multiple chiral centers, allowing for the existence of stereoisomers. This stereochemistry is particularly relevant when considering its conversion to carvedilol, which itself exists as a racemic mixture in many pharmaceutical formulations, though single enantiomers have also been studied for their potentially different pharmacological profiles .
Synthesis and Production
Synthetic Routes
The synthesis of N-benzylcarvedilol is well-documented in pharmaceutical patents and literature. One established synthetic route involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole (also known as 2,3-epoxypropoxy carbazole) with N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine in a protic organic solvent . This reaction produces N-benzylcarvedilol with high yield and purity when conducted under appropriate conditions.
A notable patent (EP 0918055) describes this process in detail, emphasizing that the reaction can achieve yields of approximately 90% while producing a well-crystallizing and pure form of N-benzylcarvedilol . The reaction scheme can be summarized as follows:
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Preparation of 4-(oxiranylmethoxy)-9H-carbazole from 4-hydroxy carbazole
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Reaction with N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine
Industrial Production Methods
Modern industrial production of N-benzylcarvedilol has evolved to address environmental concerns and improve efficiency. A significant advancement described in US Patent 7705163B2 involves conducting the synthesis in water as the reaction medium, offering environmental and economic advantages over traditional organic solvent-based methods .
The water-based process typically includes the following steps:
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Charging epoxy carbazole into water under stirring
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Adding potassium carbonate and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine
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Heating the contents to 80-90°C and stirring for approximately 3 hours
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Cooling, filtering, and washing to obtain N-benzylcarvedilol
This water-based process can achieve yields of up to 99%, representing a significant improvement over earlier methods. Additionally, the process can be conducted as part of a one-pot synthesis strategy, further enhancing its industrial applicability .
Pharmacological Properties and Research
Pharmacological Activities
While carvedilol is well-studied for its β-adrenergic and α1-adrenergic blocking properties, specific research on the pharmacological activities of N-benzylcarvedilol remains limited. Carvedilol itself is recognized for its effectiveness in treating heart failure, hypertension, and angina pectoris, with studies demonstrating significant reductions in mortality and hospitalization rates in patients with heart failure .
A landmark study published in The New England Journal of Medicine demonstrated that carvedilol therapy was associated with a 65% reduction in risk attributable to mortality compared to placebo in patients with heart failure . Additionally, carvedilol treatment resulted in a 27% reduction in the risk of hospitalization for cardiovascular causes .
Given the structural relationship between N-benzylcarvedilol and carvedilol, further research into the potential pharmacological activities of N-benzylcarvedilol itself could provide valuable insights into structure-activity relationships within this class of compounds.
Research on SOICR Inhibition
One area where N-benzylcarvedilol and related compounds have been investigated is their ability to inhibit store overload-induced calcium release (SOICR) through the RyR2 channel. Research has shown that carvedilol's effectiveness in treating cardiac arrhythmias in heart failure patients is partly due to its ability to inhibit SOICR .
A study examining approximately 100 compounds based on the carvedilol motif identified structural features that correlate with and optimize SOICR inhibition. The research employed a single-cell bioassay using the RyR2-R4496C mutant HEK-293 cell line to measure calcium release from the endoplasmic reticulum through the defective channel .
The following table presents IC50 values for SOICR inhibition for carvedilol and selected analogs:
Entry | Compound | IC50 (μM) ± SEM | Number of Repeats | Number of Cells |
---|---|---|---|---|
1 | Carvedilol | 15.9 ± 2.5 | 6 | 375 |
2 | Compound 6 | 11.2 ± 1.2 | 3 | 149 |
3 | Compound 7 | 28.0 ± 0.6 | 3 | 191 |
4 | Compound 8 | 16.8. ± 2.7 | 3 | 228 |
5 | Compound 9 | 7.62 ± 0.44 | 3 | 159 |
6 | Compound 10 | 15.1 ± 3.7 | 3 | 173 |
7 | Compound 11 | 16.4 ± 4.2 | 3 | 235 |
8 | Compound 12 | 11.6 ± 0.9 | 3 | 253 |
9 | Compound 13 | 7.43 ± 0.65 | 3 | 202 |
10 | Compound 14 | 8.52 ± 1.3 | 3 | 190 |
11 | Compound 15 | 54.9 ± 5.7 | 3 | 255 |
This research demonstrates that modifications to each of the three subunits of carvedilol (including the carbazole and catechol moieties and the linker chain containing the β-amino alcohol functionality) can significantly impact SOICR inhibition activity . These findings provide valuable insights for the potential development of new compounds with optimized cardiac protective properties.
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